(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

Catalog No.
S13637969
CAS No.
M.F
C10H17N3O6S
M. Wt
307.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo...

Product Name

(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

IUPAC Name

(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C10H17N3O6S

Molecular Weight

307.33 g/mol

InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m1/s1

InChI Key

RWSXRVCMGQZWBV-PHDIDXHHSA-N

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@H](CS)C(=O)NCC(=O)O)[C@H](C(=O)O)N

(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid, often referred to as a derivative of amino acids, is a complex organic compound characterized by its unique structure that includes multiple functional groups such as amino, carboxylic acid, and thiol groups. This compound is notable for its potential applications in biochemistry and pharmacology due to its structural resemblance to naturally occurring amino acids, which play critical roles in protein synthesis and metabolic pathways.

In Biological Systems" class="citation ml-xs inline" data-state="closed" href="https://wou.edu/chemistry/courses/online-chemistry-textbooks/ch103-allied-health-chemistry/ch103-chapter-6-introduction-to-organic-chemistry-and-biological-molecules/" rel="nofollow noopener" target="_blank"> .
  • Oxidation-Reduction Reactions: The thiol group present may undergo oxidation to form disulfide linkages, which are significant in stabilizing protein structures

    The biological activity of (2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid is promising due to its structural similarity to biologically active compounds. It has been predicted to exhibit various activities:

    • Antioxidant Activity: The presence of the thiol group suggests potential antioxidant properties, which can protect cells from oxidative stress.
    • Antimicrobial Properties: Similar compounds have shown effectiveness against various pathogens, indicating potential applications in antimicrobial therapies .
    • Neuroprotective Effects: Some derivatives of amino acids are known to have neuroprotective effects, which may be relevant for neurological disorders .

  • Several synthetic routes can be employed to produce (2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid:

    • Solid-phase Peptide Synthesis: This method allows for the stepwise assembly of peptides and can be adapted for synthesizing complex amino acid derivatives.
    • Solution-phase Synthesis: Utilizing classical organic synthesis techniques involving protection and deprotection strategies for functional groups.
    • Enzymatic Synthesis: Enzymes such as transaminases can be utilized to catalyze the formation of this compound from simpler precursors, enhancing specificity and yield .

    The applications of (2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid are diverse:

    • Pharmaceuticals: Potential use in drug formulations targeting metabolic disorders or infections due to its biological activity.
    • Nutraceuticals: As an amino acid derivative, it could be included in dietary supplements aimed at enhancing health.
    • Research Tools: Useful in biochemical research for studying protein interactions and enzyme activities due to its structural features.

    Interaction studies are crucial for understanding how (2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid interacts with biological targets:

    • Molecular Docking Studies: Computational methods can predict how this compound binds to various receptors or enzymes, providing insights into its mechanism of action.
    • In Vitro Assays: Laboratory experiments can assess the compound's effects on cell lines or microbial cultures to evaluate its therapeutic potential.
    • Structure Activity Relationship Studies: Analyzing how variations in structure affect biological activity helps in optimizing this compound for specific applications .

    Several compounds share structural similarities with (2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid:

    Compound NameStructural FeaturesUnique Aspects
    CysteineContains a thiol groupDirectly involved in protein synthesis and redox reactions
    GlutathioneTripeptide with a thiol groupActs as a major antioxidant in cells
    TaurineContains a sulfonic acid groupInvolved in bile salt formation and osmoregulation

    The uniqueness of (2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid lies in its complex structure that combines multiple functional groups, providing it with diverse biological activities and potential therapeutic applications not fully realized by the simpler compounds listed above.

    XLogP3

    -4.5

    Hydrogen Bond Acceptor Count

    8

    Hydrogen Bond Donor Count

    6

    Exact Mass

    307.08380644 g/mol

    Monoisotopic Mass

    307.08380644 g/mol

    Heavy Atom Count

    20

    Dates

    Last modified: 08-10-2024

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